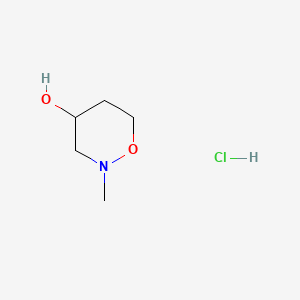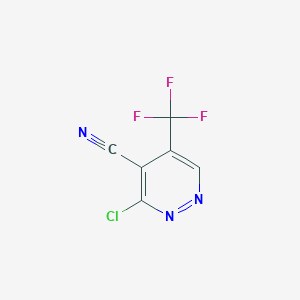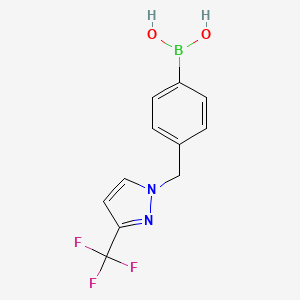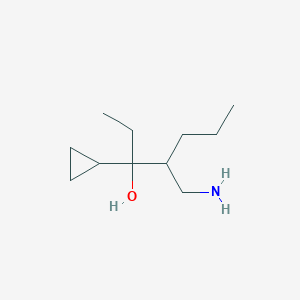
4-(Aminomethyl)-3-cyclopropylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-cyclopropylheptan-3-ol is an organic compound that features a cyclopropyl group attached to a heptane backbone, with an aminomethyl group and a hydroxyl group on the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-cyclopropylheptan-3-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a heptane derivative followed by the introduction of the aminomethyl group through reductive amination. The hydroxyl group can be introduced via hydroboration-oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process might include steps such as hydrogenation, amination, and cyclopropanation under controlled conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated molecule.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-cyclopropylheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(Aminomethyl)-3-cyclopropylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The cyclopropyl group may provide steric hindrance, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminopyridine: Used as a research tool in studying potassium channels.
4-Aminocoumarin derivatives: Utilized in organic synthesis and heterocyclic chemistry.
Uniqueness: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol is unique due to its combination of a cyclopropyl group with an aminomethyl and hydroxyl group on a heptane backbone. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-cyclopropylheptan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(8-12)11(13,4-2)9-6-7-9/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
CUBMSGFMDWACHM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(CC)(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


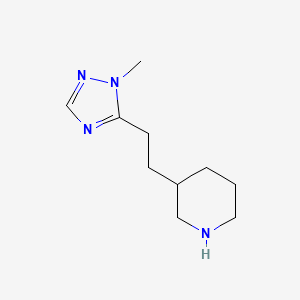


![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)
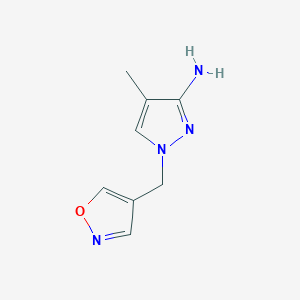
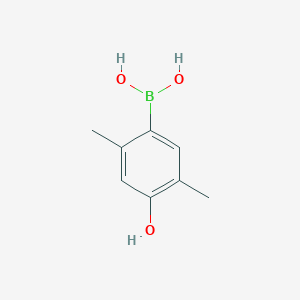
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
